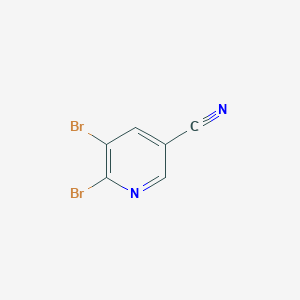

5,6-Dibromonicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dibromonicotinonitrile is an organic compound with the molecular formula C6H2Br2N2 and a molecular weight of 261.9 g/mol . This compound is characterized by the presence of two bromine atoms attached to the 5th and 6th positions of a nicotinonitrile ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Métodos De Preparación

The synthesis of 5,6-Dibromonicotinonitrile typically involves multi-step reactions. One common method includes the following steps :

Step 1: Reaction of 1,2-dichloroethane with acidic conditions at 0-20°C.

Step 2: Use of triethylamine tris(hydrogen fluoride) in acetonitrile at 90°C for 1 hour.

Step 3: Reaction with potassium carbonate and tetrakis(triphenylphosphine) palladium in 1,4-dioxane at 20°C for 168 hours.

Step 4: Use of sodium tetrahydroborate in methanol at 0-20°C.

Step 5: Reaction with potassium acetate and 1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione at 50°C for 6 hours.

Step 6: Final step involves triethylamine tris(hydrogen fluoride) at 80°C.

Análisis De Reacciones Químicas

5,6-Dibromonicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.

Common reagents used in these reactions include potassium carbonate, tetrakis(triphenylphosphine) palladium, and sodium tetrahydroborate. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5,6-Dibromonicotinonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions.

Industry: It is used in the production of various chemical products and materials

Mecanismo De Acción

The mechanism of action of 5,6-Dibromonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and proteins, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions .

Comparación Con Compuestos Similares

5,6-Dibromonicotinonitrile can be compared with other similar compounds, such as 2,5-Dibromonicotinonitrile . While both compounds contain bromine atoms and a nicotinonitrile ring, their positions of substitution differ, leading to variations in their chemical properties and reactivity. Other similar compounds include various derivatives of nicotinonitrile with different substituents.

Actividad Biológica

5,6-Dibromonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is characterized by its molecular formula C6H2Br2N2 and a molecular weight of 261.9 g/mol. The synthesis typically involves bromination of nicotinonitrile, where bromine acts as the brominating agent in the presence of solvents such as acetic acid. The reaction conditions need to be carefully controlled to achieve selective bromination at the 5 and 6 positions of the nicotinonitrile ring.

Synthetic Route:

- Starting Material: Nicotinonitrile

- Reagents: Bromine, Acetic Acid

- Conditions: Controlled temperature for selective bromination

Biological Activity

The biological activity of this compound has been explored primarily in two areas: antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

Anticancer Properties

This compound and its derivatives have also been investigated for their anticancer potential. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in disease pathways.

- Receptor Modulation: The bromine atoms enhance binding affinity to specific receptors, which can lead to altered signaling pathways associated with inflammation and cancer.

- Cell Cycle Arrest: Certain studies suggest that these compounds may induce cell cycle arrest in cancer cells, thereby preventing proliferation .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy Study:

- Anticancer Activity Study:

- Mechanistic Insights:

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, receptor modulation |

| 2,5-Dibromonicotinonitrile | Moderate | High | Cell cycle arrest |

| 2,6-Dibromo-4-methylpyridine | Low | Moderate | Apoptosis induction |

Propiedades

IUPAC Name |

5,6-dibromopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXORSTZXVUELDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.